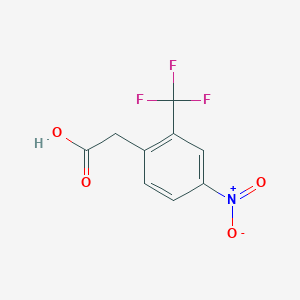

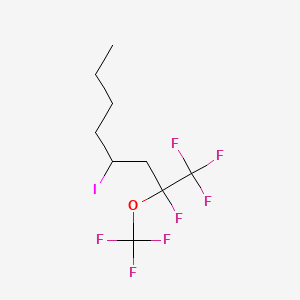

![molecular formula C15H15ClN2O B3040501 (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride CAS No. 209984-55-4](/img/structure/B3040501.png)

(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride

Vue d'ensemble

Description

“(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride” is a chemical compound with the molecular formula C15H15ClN2O . It can be used as a chiral building block for the preparation of malonamide derivatives which have the potential to act as γ-secretase inhibitors and therefore may be useful in the treatment of Alzheimer’s disease and cancer .

Synthesis Analysis

The synthesis of this compound involves several steps. One key step in the sequence involved crystallization-induced dynamic resolution (CIDR) of compound 7 using Boc-d-phenylalanine as a chiral resolving agent and 3,5-dichlorosalicylaldehyde as a racemization catalyst to afford S-1 in 81% overall yield with 98.5% enantiomeric excess .Molecular Structure Analysis

The molecule has a complex structure with a seven-membered ring and a six-membered ring. The two sp2-sp2 axes, resulting from the Ar-Ar (sp2-sp2) axis and the Ar-NC (=O) (sp2-sp2) axis, move in concert to form a stable relative configuration (a pair of enantiomers) .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For example, methylation at C7 of 2a stereoselectively gave the (aR*,7R*) isomer (4a), which converted to the thermodynamically stable (aS*,7R*) atropisomer (5a) after heating .Applications De Recherche Scientifique

Key Intermediate in Synthesis of γ-Secretase Inhibitor

(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride is a key intermediate in the synthesis of the γ-secretase inhibitor LY411575. This compound was synthesized starting from 2-aminobiphenyl and underwent several reactions including acylation, Friedel-Crafts cycloalkylation, and reduction. The overall yield of the synthesis was 14.67%, indicating its feasibility for large-scale production (Cui Yan, 2010).

Influence on Vascular Cognitive Impairment

A series of compounds, including 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, have shown potential in influencing vascular cognitive impairment (VCI). These compounds, acting as histone deacetylase inhibitors, were examined for their effect on VCI, which is related to dementia. Among these compounds, one specific derivative demonstrated increased cerebral blood flow, improved hippocampal atrophy, and attenuated cognitive impairment in vivo, suggesting potential therapeutic use for VCI (N. Kaur et al., 2019).

Chemical Synthesis Improvement

There have been improvements in the chemical synthesis of γ-secretase inhibitors, including LY411575, which use (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride as a key component. The synthesis process was refined to avoid chiral chromatography and involved microwave-assisted synthesis and flash silica gel chromatography, yielding enantiomerically pure forms of the inhibitor (Abdul H. Fauq et al., 2007).

Exploration of Axial Chirality

Studies have explored the axial chirality of dibenzazepinone, a component of (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride. This research focused on understanding the stereochemical stability and chirality transfer mechanisms inherent in this class of molecules, providing insights into their stereochemical properties and potential applications (K. P. Cole et al., 2009).

Atropisomeric Properties

The atropisomeric properties of dibenzo[b,d]azepin-6-one nucleus, a related compound, have been investigated. This research has led to the separation of enantiomers and the exploration of stereochemical stability, contributing to a deeper understanding of the molecular behavior of these compounds, which can influence their applications in drug synthesis and medicinal chemistry (H. Tabata et al., 2008).

Mécanisme D'action

While the exact mechanism of action for this compound is not specified in the search results, it is mentioned that it can be used for the preparation of malonamide derivatives which have the potential to act as γ-secretase inhibitors . γ-Secretase inhibitors are a class of drugs that inhibit the γ-secretase enzyme, which plays a key role in the development of Alzheimer’s disease.

Propriétés

IUPAC Name |

(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCMIOWXPYFQRQ-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10740682 | |

| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride | |

CAS RN |

80845-58-5 | |

| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

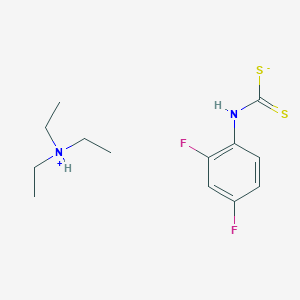

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)